![molecular formula C20H15Cl2N5O2S B3007725 N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893916-10-4](/img/structure/B3007725.png)
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds with related structures and potential anticancer properties. The papers discuss the synthesis, characterization, and biological evaluation of related acetamide derivatives, which can offer a framework for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that yield novel N-aryl substituted acetamide derivatives. These derivatives are synthesized using 2-chloroacetamide as a key building block, which is also likely relevant to the synthesis of the compound . The synthesis process is characterized by the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to the formation of the desired products in acceptable yields . The synthesis of similar compounds has been shown to be efficient and has yielded a series of compounds with potential anticancer activity .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical and spectral studies, including LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. Single crystal X-ray data has been used to confirm the structure of representative compounds, ensuring the accuracy of the synthesized molecules . These techniques would similarly be applicable to the analysis of the molecular structure of N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds utilize 2-chloroacetamide as a doubly electrophilic building block. This suggests that the compound may also undergo reactions that exploit its electrophilic sites for further chemical transformations, potentially leading to the formation of fused ring systems or other complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been deduced from their structural characterization. These properties are crucial for understanding the compound's stability, reactivity, and suitability for biological applications. The cytotoxicity of these compounds has been evaluated in vitro, providing a basis for their potential use as anticancer agents. The IC50 values obtained from the MTT assay on various human leukemic cell lines indicate the potency of these compounds, with some showing high cytotoxicity on specific cell lines .
Applications De Recherche Scientifique
Antitumor Activity
A significant application of derivatives related to N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is in antitumor research. Studies have shown that certain derivatives exhibit antitumor activity against human breast adenocarcinoma cell lines, indicating potential as anticancer agents. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, demonstrated mild to moderate antitumor activity, with one derivative showing significant efficacy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Cytotoxic Activity
Research into the cytotoxic activity of these compounds has revealed promising results. A study involving the synthesis of various derivatives, including 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, demonstrated appreciable cancer cell growth inhibition in several cancer cell lines (Al-Sanea et al., 2020).
Anti-inflammatory Activity
Additionally, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and demonstrated significant anti-inflammatory activity. This suggests potential applications in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Activity
Furthermore, certain derivatives have been explored for their antimicrobial properties. This research area explores the potential of these compounds as chemotherapeutic agents, offering new avenues in the treatment of microbial infections (Dangi, Hussain, & Talesara, 2011).
Antiviral and Analgesic Properties
There's also evidence of antiviral and analgesic properties in some derivatives. For example, a study on trisubstituted pyrazoles containing thiophene, 2-alkyloxypyridine, and thieno[2,3-d]pyrimidine heterocycles, synthesized from similar chemical structures, showed significant analgesic effects and potential antiviral activities (Khalifa et al., 2019).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2S/c1-29-17-7-4-13(22)8-16(17)26-18(28)10-30-20-15-9-25-27(19(15)23-11-24-20)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNTFQYIDDMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

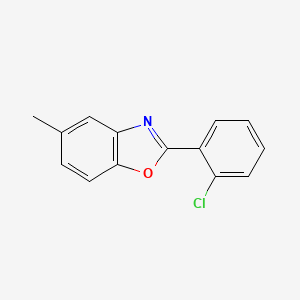
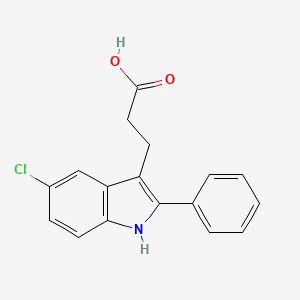

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)
![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)
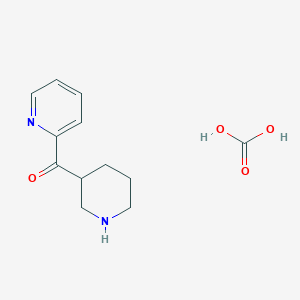
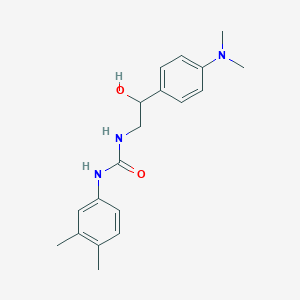
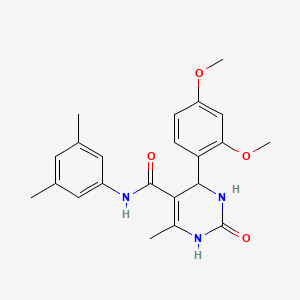
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3007656.png)


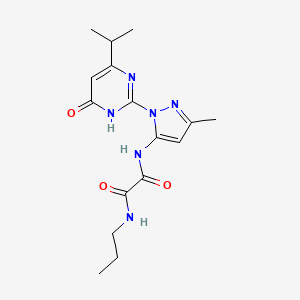
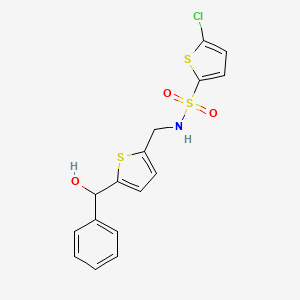
![2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B3007664.png)